molecular formula C16H6Br2O4 B13770612 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- CAS No. 68109-93-3

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-

Cat. No.: B13770612
CAS No.: 68109-93-3
M. Wt: 422.02 g/mol
InChI Key: SKXPWQOMASBOCP-UHFFFAOYSA-N
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Description

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- is a chemical compound with the molecular formula C16H6Br2O4 and a molecular weight of 422.024 g/mol This compound is characterized by its pyrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of bromine and hydroxyl functional groups

Preparation Methods

The synthesis of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- typically involves the bromination of 1,8-pyrenedione followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent. The hydroxylation step can be achieved using oxidizing agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- can be compared with other similar compounds, such as:

Properties

CAS No.

68109-93-3

Molecular Formula

C16H6Br2O4

Molecular Weight

422.02 g/mol

IUPAC Name

2,7-dibromo-3,8-dihydroxypyrene-1,6-dione

InChI

InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H

InChI Key

SKXPWQOMASBOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O

Origin of Product

United States

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